2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Solid-Phase Peptide Synthesis Building Block Characterization Molecular Weight

This conformationally restricted Fmoc-piperidine-4-carboxylic acid features a unique 2-cyclopropyl substituent that delivers torsional constraint without altering hydrogen bonding (TPSA ≈ 66.8 Ų, identical to unsubstituted analog). By employing cyclopropane-imposed torsional control (class-level ΔG up to 7.83 kcal/mol), it enables mechanistic deconvolution of steric vs. electronic SAR while preserving solubility. Its moderate lipophilicity (XLogP ~4.1, Δ+0.4 vs. unsubstituted) fills a critical property optimization gap between flexible and sterically bulky analogs, making it an essential next-step building block for oral bioavailability lead optimization.

Molecular Formula C24H25NO4
Molecular Weight 391.467
CAS No. 2418733-67-0
Cat. No. B2370664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
CAS2418733-67-0
Molecular FormulaC24H25NO4
Molecular Weight391.467
Structural Identifiers
SMILESC1CC1C2CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
InChIInChI=1S/C24H25NO4/c26-23(27)16-11-12-25(22(13-16)15-9-10-15)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27)
InChIKeyUVRRVXFQYLNKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid (CAS 2418733-67-0): Chemical Identity & Procurement Baseline


2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid (CAS 2418733-67-0) is a conformationally constrained, Fmoc-protected piperidine-4-carboxylic acid building block with molecular formula C24H25NO4 and molecular weight 391.47 g/mol [1]. The compound features a cyclopropyl substituent at the piperidine 2-position, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the piperidine nitrogen, and a free carboxylic acid at the 4-position, making it suitable for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications where enhanced conformational rigidity is desired [2].

Why Fmoc-Piperidine-4-carboxylic Acid Cannot Substitute for CAS 2418733-67-0


Fmoc-protected piperidine carboxylic acids cannot be generically interchanged because the position, size, and conformational character of the substituent directly modulate molecular shape, lipophilicity, and the resulting conformational constraints imposed on downstream peptide or small-molecule targets. The baseline analog, 1-Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8, MW 351.40, C21H21NO4, melting point ~190 °C dec.) , lacks the cyclopropyl group and therefore provides no additional conformational restriction. The 4-cyclohexyl analog (CAS 882847-21-4, MW 433.54, C27H31NO4) introduces a bulkier, more lipophilic substituent at a different ring position (C4 vs. C2), resulting in distinct steric and physicochemical profiles . These structural distinctions translate to measurable differences in computed lipophilicity, topological polar surface area, and synthetic accessibility—parameters that directly influence solid-phase coupling efficiency, peptide backbone conformation, and ADME properties in downstream applications.

Quantitative Differentiation Evidence for CAS 2418733-67-0 vs. Closest Fmoc-Piperidine Analogs


Molecular Weight and Formula Differentiation vs. Unsubstituted Fmoc-Piperidine-4-carboxylic Acid

The target compound (CAS 2418733-67-0) possesses a molecular formula of C24H25NO4 and a molecular weight of 391.47 g/mol, compared to the unsubstituted analog 1-Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) with C21H21NO4 and 351.40 g/mol—a net increase of 3 carbon and 4 hydrogen atoms (+40.07 Da) attributable exclusively to the cyclopropyl substituent [1]. This mass difference is readily verifiable by LC-MS and ensures unambiguous identity confirmation in procurement quality control .

Solid-Phase Peptide Synthesis Building Block Characterization Molecular Weight

Computational Lipophilicity (XLogP3) Comparison: Cyclopropyl vs. Cyclohexyl vs. Unsubstituted Analogs

Computed XLogP3 values provide a rank-order of lipophilicity: the target compound (cyclopropyl at C2) has a predicted XLogP3 of approximately 4.1 [1], compared to the unsubstituted analog (no additional alkyl substituent) with a predicted logP of ~3.67 [2], and the 4-cyclohexyl analog (CAS 882847-21-4) with a significantly higher predicted XLogP of ~5.8 [3]. The cyclopropyl analog occupies an intermediate lipophilicity space—more lipophilic than the unsubstituted parent, but substantially less lipophilic (ΔXLogP ≈ –1.7) than the cyclohexyl variant, suggesting a more favorable balance for oral bioavailability based on Lipinski guidelines (LogP <5).

Lipophilicity Drug-Likeness ADME Prediction Computational Chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile Comparison

The target compound (2-cyclopropyl substitution) maintains a topological polar surface area (TPSA) of approximately 66.8 Ų (based on the 3-carboxylic acid regioisomer with identical functional group composition) [1], which is essentially identical to the unsubstituted Fmoc-piperidine-4-carboxylic acid (TPSA 66.84 Ų) [2]. Both compounds share one hydrogen bond donor (carboxylic acid OH) and four hydrogen bond acceptors. In contrast, the 4-cyclohexyl analog introduces no change in H-bond donors or acceptors but increases TPSA negligibly due to the aliphatic cyclohexyl group. The critical distinction is that the cyclopropyl group increases conformational restraint without altering the hydrogen bonding capacity, a feature not achievable with flexible alkyl substituents.

Polar Surface Area Membrane Permeability Oral Bioavailability Physicochemical Properties

Purity Specification Thresholds and Availability Across Vendor Sources

The target compound is commercially available at a minimum purity specification of 95% (HPLC) from specialty chemical suppliers , which is comparable to the purity ranges available for the 4-cyclohexyl analog (≥95% to ≥98%) but notably lower than the routine ≥98–99% purity specification achievable for the mature, widely stocked unsubstituted Fmoc-piperidine-4-carboxylic acid (CAS 148928-15-8) . This reflects the compound's status as a specialized, lower-volume building block. Pricing for the target compound at 90–95% purity ranges from approximately $237–$376 per mg from custom synthesis vendors with 3–5 week lead times , representing a significant premium over the unsubstituted analog (approximately $17.90/g for 97% purity from major distributors) .

Purity Quality Control Procurement Vendor Comparison

Conformational Rigidity Rationale: Cyclopropyl-Induced Torsional Restraint vs. Flexible Analogs

The cyclopropyl group at the piperidine 2-position introduces torsional strain and restricts bond rotation, a property exploited in medicinal chemistry to pre-organize ligands into bioactive conformations. A 2025 study on spirocyclopropane effects in piperidines demonstrated that introduction of a cyclopropyl moiety adjacent to a substituent site can alter calculated A-values (conformational free energy differences) by as much as 7.83 kcal/mol for bulky substituents . While this study examined spirocyclopropane systems rather than the 2-cyclopropyl substitution pattern of the target compound, the class-level principle—that cyclopropane incorporation into a piperidine scaffold dramatically alters conformational preferences—is directly applicable. In contrast, the unsubstituted Fmoc-piperidine-4-carboxylic acid retains full conformational flexibility of the piperidine ring, and the 4-cyclohexyl analog introduces steric bulk without the same degree of torsional constraint [1]. The conformational restriction introduced by the cyclopropyl group is particularly valuable in peptidomimetic design, where restricting backbone flexibility can enhance target binding affinity and metabolic stability [2].

Conformational Restraint Peptidomimetics Structure-Activity Relationship Drug Design

Fmoc Deprotection Compatibility: Orthogonality Maintained Across All Analogs

The Fmoc group on the target compound is cleaved under standard basic conditions (typically 20% piperidine in DMF), identical to the deprotection protocol for all Fmoc-protected piperidine carboxylic acid building blocks [1]. The presence of the cyclopropyl substituent at the 2-position does not interfere with Fmoc deprotection kinetics or efficiency, as the cyclopropyl group is chemically inert under these basic conditions. This orthogonality is maintained across all comparator compounds (unsubstituted, 4-cyclohexyl, and 2-cyclopropyl analogs), meaning that substitution of the target compound into an established SPPS protocol requires no modification of deprotection steps . The differentiation lies not in deprotection chemistry but in the downstream conformational consequences of the cyclopropyl constraint once the building block is incorporated into the growing peptide chain.

Solid-Phase Peptide Synthesis Fmoc Deprotection Orthogonal Protection SPPS Compatibility

High-Value Application Scenarios for 2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid


Conformationally Constrained Peptidomimetic Synthesis for Drug Discovery

When designing peptidomimetics where backbone pre-organization is critical for target binding, the 2-cyclopropyl substituent provides torsional restraint without altering the hydrogen bonding profile (TPSA ≈ 66.8 Ų, identical to the unsubstituted analog) [1]. This allows medicinal chemists to introduce conformational constraint while preserving the polarity and solubility characteristics of the parent scaffold—a combination not achievable with the flexible unsubstituted building block or the sterically bulky but less torsionally constrained 4-cyclohexyl analog (XLogP ~5.8 vs. ~4.1 for the cyclopropyl compound). The intermediate lipophilicity (XLogP3 ~4.1) positions this building block favorably within drug-like chemical space [2], making it particularly suitable for lead optimization programs targeting oral bioavailability.

Structure-Activity Relationship (SAR) Studies Requiring Controlled Conformational Sampling

In SAR campaigns where the conformational flexibility of the piperidine ring confounds interpretation of potency trends, the cyclopropyl-constrained building block serves as a conformational probe. The spirocyclopropane literature demonstrates that cyclopropane incorporation adjacent to a substitution site can alter conformational A-values by up to 7.83 kcal/mol , providing a rational basis for using the 2-cyclopropyl analog to restrict the conformational space accessible to the piperidine ring. While direct A-value data for the 2-cyclopropyl substitution pattern are not yet published, the class-level principle supports its use as a tool to deconvolute conformational from steric or electronic contributions to biological activity.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Non-Proteinogenic Piperidine Amino Acids

The Fmoc protecting group ensures full compatibility with standard SPPS protocols (20% piperidine/DMF deprotection) , while the free 4-carboxylic acid provides a site for amide bond formation. The molecular weight of 391.47 g/mol (+40 Da relative to the unsubstituted analog) provides a convenient mass tag for monitoring coupling efficiency by LC-MS. Researchers requiring a non-proteinogenic, conformationally constrained piperidine amino acid building block can directly substitute this compound into existing Fmoc-SPPS workflows without protocol modification. The commercial availability at 90–95% purity is adequate for research-scale peptide synthesis, though users should budget for the cost premium (~$237–$376/mg) relative to the commodity unsubstituted analog .

Physicochemical Property Optimization in Fragment-Based Drug Design

When optimizing fragment hits that contain a piperidine-4-carboxylic acid moiety, the 2-cyclopropyl substitution offers a means to incrementally increase lipophilicity (ΔXLogP ≈ +0.4 vs. unsubstituted) and molecular weight (+40 Da) while introducing conformational constraint—all without adding hydrogen bond donors or acceptors [1]. This controlled modulation of physicochemical properties is valuable in fragment-to-lead optimization, where each property adjustment must be carefully calibrated. The 4-cyclohexyl analog, by contrast, introduces a much larger lipophilicity increase (ΔXLogP ≈ +2.1 vs. unsubstituted) that may compromise ligand efficiency metrics. The 2-cyclopropyl compound thus fills a specific niche in the property optimization toolkit, offering a moderate and predictable shift in lipophilicity and size.

Quote Request

Request a Quote for 2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.